(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid
Overview
Description
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is a tripeptide composed of one leucine and two glycine residues joined in sequence. It is a small peptide with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol
Mechanism of Action
Target of Action
Leucyl-glycyl-glycine (Leu-Gly-Gly) primarily targets the glycine receptor (GlyR) in the nucleus accumbens (nAc), a region in the brain associated with reward and motivation . This receptor plays a crucial role in reducing ethanol intake in rats, supposedly by acting on the brain reward system .
Mode of Action
Leu-Gly-Gly interacts with its target, the GlyR, to modulate the brain’s reward system. This modulation is achieved through an increase in basal and attenuation of ethanol-induced nAc dopamine release . The compound’s interaction with the GlyR and its subsequent effects on dopamine levels suggest a potential role in managing disorders related to the brain’s reward system.
Biochemical Pathways
Leu-Gly-Gly influences the dopamine pathway in the brain. Dopamine is a neurotransmitter that plays a significant role in reward-motivated behavior. The compound elevates accumbal dopamine levels, particularly in a subpopulation of rats presenting a lower endogenous dopamine tone . This elevation of dopamine levels indicates that Leu-Gly-Gly may influence the biochemical pathways associated with reward and motivation.
Pharmacokinetics
It is known that glycine-containing dipeptides can elevate whole brain tissue dopamine levels in mice . This suggests that Leu-Gly-Gly may have a facilitated passage across the blood-brain barrier, potentially influencing its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of Leu-Gly-Gly’s action is the elevation of dopamine levels in the nAc. This elevation is particularly significant in a subgroup of rats with a lower endogenous dopamine tone . By increasing dopamine levels, Leu-Gly-Gly may influence behaviors associated with the brain’s reward system, such as motivation and pleasure.
Biochemical Analysis
Biochemical Properties
Leu-Gly-Gly interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with tryptophan (Trp) in peptides, which was investigated using ultraviolet photodissociation spectroscopy and mass spectrometry .
Cellular Effects
Leu-Gly-Gly has been shown to influence various types of cells and cellular processes. For example, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .
Molecular Mechanism
The mechanism of action of Leu-Gly-Gly involves its interactions with biomolecules at the molecular level. For instance, it has been found to interact with Trp in peptides, leading to changes in the photoreactivity of the cold gas-phase cluster ions of Leu-Gly-Gly .
Dosage Effects in Animal Models
The effects of Leu-Gly-Gly vary with different dosages in animal models. For instance, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid (glycine) is attached to a solid resin, and subsequent amino acids (glycine and leucine) are added sequentially. Each addition involves the activation of the carboxyl group of the incoming amino acid, typically using reagents like carbodiimides, followed by coupling to the growing peptide chain .
Industrial Production Methods
Industrial production of leucyl-glycyl-glycine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide .
Scientific Research Applications
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid has several scientific research applications, including:
Biochemistry: It is used to study the effects of branched-chain di- and tripeptides on cell envelope-associated proteinases (CEPs) activity.
Enzymology: The peptide serves as a substrate to study the kinetics of tripeptide aminopeptidase and other peptidases.
Pharmacology: Research on leucyl-glycyl-glycine contributes to understanding peptide-based drug mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Glycyl-glycine: A dipeptide composed of two glycine residues.
Glycyl-leucine: A dipeptide composed of glycine and leucine.
Uniqueness
(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with specific enzymes and participate in various biochemical processes makes it a valuable compound for research .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318308 | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-50-4 | |
Record name | Leu-Gly-Gly | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N-L-leucylglycyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.